9-(2-Cyclohexylethyl)heptadecane CAS number 25446-35-9 properties
9-(2-Cyclohexylethyl)heptadecane CAS number 25446-35-9 properties
An In-depth Technical Guide to 9-(2-Cyclohexylethyl)heptadecane (CAS 25446-35-9): Physicochemical Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 9-(2-Cyclohexylethyl)heptadecane (CAS Number: 25446-35-9), a complex saturated hydrocarbon. Due to the limited availability of experimental data in public literature, this document consolidates known information, presents predicted physicochemical and spectroscopic properties based on its molecular structure, and proposes a plausible synthetic pathway. Furthermore, it explores potential research and industrial applications, drawing parallels with structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals who may encounter or consider this molecule for novel applications, ranging from advanced materials to pharmaceutical formulations.
Molecular Identity and Structure
9-(2-Cyclohexylethyl)heptadecane is a C25 branched-chain alkane, characterized by a central heptadecane backbone substituted at the 9-position with a cyclohexylethyl group. This structure imparts properties of both linear and cyclic alkanes.
Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 25446-35-9 | [1][2][3] |
| Molecular Formula | C₂₅H₅₀ | [1][2][3] |
| Molecular Weight | 350.66 g/mol | [1][2] |
| IUPAC Name | 9-(2-Cyclohexylethyl)heptadecane | [2] |
| Synonyms | 1-Cyclohexyl-3-n-octylundecane, 9-(2'-Cyclohexylethyl)heptadecane, Cyclohexane, (3-octylundecyl)- | [1][2][3] |
| SMILES | CCCCCCCCC(CCCCCCCC)CCC1CCCCC1 | [1] |
| InChI Key | XILMXSAQVLYDBO-UHFFFAOYSA-N | [1][2] |
Structural Analysis
The molecule's structure consists of a long, flexible seventeen-carbon chain, which provides a non-polar, lipophilic character. The bulky cyclohexylethyl substituent in the center of the chain introduces steric hindrance and disrupts the potential for ordered packing that is characteristic of linear alkanes.
Caption: 2D Chemical Structure of 9-(2-Cyclohexylethyl)heptadecane.
Physicochemical Properties
Experimental data for this compound is scarce. The properties are largely predicted based on its high molecular weight and hydrocarbon nature.
Known Experimental Data
The National Institute of Standards and Technology (NIST) WebBook provides a single experimental value for this compound.[3]
| Property | Value | Temperature (K) | Source |
| Enthalpy of Vaporization (ΔvapH) | 88.6 kJ/mol | 495 | [3] |
Predicted Physicochemical Properties
Based on its structure as a C25 saturated hydrocarbon, the following properties can be inferred:
| Property | Predicted Value/Range | Rationale |
| Appearance | Colorless, viscous liquid or waxy solid | High molecular weight alkanes are typically liquids or low-melting solids. The branched structure may inhibit crystallization, favoring a liquid state. |
| Boiling Point | > 400 °C | Significantly higher than n-heptadecane (302 °C) due to the much larger molecular weight. |
| Melting Point | < 20 °C | The bulky, asymmetric branch will disrupt crystal lattice formation, likely lowering the melting point compared to a linear C25 alkane. |
| Density | ~0.8 - 0.9 g/mL | Typical for long-chain alkanes. |
| Water Solubility | Insoluble | As a large, non-polar hydrocarbon, it is expected to be virtually insoluble in water. |
| Octanol/Water Partition Coeff. (logP) | > 8 | Highly lipophilic, indicating a strong preference for non-polar environments. |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
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~0.8-0.9 ppm (triplet, 6H): Terminal methyl (CH₃) groups of the two octyl chains.
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~1.1-1.4 ppm (broad multiplet, ~36H): Overlapping signals from the numerous methylene (CH₂) groups in the heptadecane backbone, the ethyl linker, and the cyclohexyl ring. This region will be complex and poorly resolved.
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~1.6-1.8 ppm (multiplet): Methylene protons on the cyclohexyl ring adjacent to the point of attachment and the methine (CH) proton on the heptadecane backbone.
Predicted ¹³C NMR Spectrum
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~14 ppm: Terminal methyl carbons.
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~22-35 ppm: A cluster of peaks corresponding to the numerous sp³ hybridized methylene and methine carbons in the aliphatic chains and the cyclohexyl ring.
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~37-40 ppm: Signal for the methine (CH) carbon at the 9-position of the heptadecane backbone, shifted slightly downfield due to branching.
Predicted Mass Spectrum
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Molecular Ion (M⁺): A peak at m/z = 350.66, which may be weak due to the high propensity for fragmentation in long-chain alkanes.
-
Fragmentation Pattern: A characteristic pattern of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). Prominent fragments would be expected from cleavage at the branch point, leading to the loss of octyl (C₈H₁₇, m/z=113) or cyclohexylethyl (C₈H₁₅, m/z=111) fragments.
Predicted Infrared (IR) Spectrum
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2950-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations for methyl and methylene groups. This will be the most prominent feature.
-
1470-1450 cm⁻¹ (medium): C-H bending (scissoring) vibrations for CH₂ groups.
-
1380-1370 cm⁻¹ (weak-medium): C-H bending (rocking) vibrations for CH₃ groups.
Proposed Synthetic Pathway
A robust and logical synthesis for 9-(2-Cyclohexylethyl)heptadecane can be designed using a combination of Grignard and Wittig reactions, followed by hydrogenation. This approach offers high convergence and utilizes well-established organic chemistry transformations.
Caption: Proposed synthetic workflow for 9-(2-Cyclohexylethyl)heptadecane.
Detailed Experimental Protocol
Step 1: Synthesis of Heptadecan-9-one
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Prepare octylmagnesium bromide by reacting 1-bromooctane with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the Grignard solution in an ice bath.
-
Slowly add a solution of nonanoyl chloride in anhydrous THF to the stirred Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude heptadecan-9-one by vacuum distillation or column chromatography.
Causality: This Grignard reaction is a classic and efficient method for forming carbon-carbon bonds to create a ketone from an acid chloride and an organometallic reagent.
Step 2: Synthesis of the Wittig Reagent
-
Prepare 2-cyclohexylethyl bromide from 2-cyclohexylethanol using a standard brominating agent like phosphorus tribromide (PBr₃).
-
React 2-cyclohexylethyl bromide with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile under reflux to form the phosphonium salt.
-
Isolate the salt by filtration.
-
To generate the ylide, suspend the phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange/red color of the ylide persists.
Causality: The Wittig reaction is one of the most reliable methods for converting a ketone into an alkene with a defined structure. The preparation of the ylide is a standard two-step process involving salt formation and deprotonation.
Step 3 & 4: Wittig Reaction and Hydrogenation
-
To the cold ylide solution from Step 2, slowly add a solution of heptadecan-9-one (from Step 1) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with hexane.
-
Purify the crude alkene, 9-(2-cyclohexylethylidene)heptadecane, by column chromatography.
-
Dissolve the purified alkene in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 9-(2-Cyclohexylethyl)heptadecane.
Causality: Catalytic hydrogenation is the most effective and clean method for reducing a double bond to a single bond without affecting the rest of the saturated hydrocarbon structure.
Potential Applications and Research Directions
While no specific applications for this molecule have been documented, its unique structure suggests several areas for investigation.
-
High-Performance Lubricants: Its high molecular weight, predicted low melting point, and stable saturated structure make it a candidate for use as a base oil or additive in specialty lubricants, particularly where high thermal stability is required.
-
Phase-Change Materials (PCMs): Long-chain alkanes are known to be effective PCMs for thermal energy storage. The branched structure of this molecule would influence its melting/freezing characteristics and could be investigated for specific temperature applications.
-
Drug Delivery Systems: The field of lipid nanoparticles (LNPs) for mRNA delivery utilizes complex lipids with specific geometries. For instance, the ionizable lipid SM-102 contains a heptadecan-9-yl "tail," which is structurally similar to the core of the molecule in this guide.[4] This suggests that 9-(2-Cyclohexylethyl)heptadecane could be explored as a non-polar excipient or a hydrophobic building block for novel drug delivery vehicles like solid lipid nanoparticles (SLNs) or nanoemulsions.
-
Antifungal Research: A structurally related compound, Heptadecane, 9-hexyl, has been isolated from plant extracts and shown to have antifungal activity.[5] This precedent suggests that 9-(2-Cyclohexylethyl)heptadecane could be included in screening libraries to assess its potential as an antifungal agent.
Safety and Handling
No specific toxicological data is available for 9-(2-Cyclohexylethyl)heptadecane. The following recommendations are extrapolated from safety data sheets for n-heptadecane, a related long-chain alkane.[6][7][8]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of any vapors or mists.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards:
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This extrapolated information should be used for preliminary guidance only. A full risk assessment should be performed before any significant handling of this compound.
References
-
Cheméo. (n.d.). Chemical Properties of Heptadecane, 9-(2-cyclohexylethyl)- (CAS 25446-35-9). Retrieved from [Link]
-
NIST. (n.d.). Heptadecane, 9-(2-cyclohexylethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
NIST. (n.d.). Heptadecane, 9-(2-cyclohexylethyl)- Phase change data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Heptadecane. Retrieved from [Link]
-
EJPMR. (n.d.). IN VITRO ANTIFUNGAL EFFICACY OF BIOACTIVE COMPOUNDS HEPTADECANE, 9- HEXYL AND OCTADECANE, 3-ETHYL-5-(2-ETHYLBUTYL) FROM LEPIDAGATHIS CRISTATA WILLD. (ACANTHACEAE) ROOT EXTRACT. Retrieved from [Link]
-
SINOPEG. (n.d.). Heptadecan 9 Yl 8 2 Hydroxyethyl 6 Oxo 6 Undecyloxy Hexyl Amino Octanoate. Retrieved from [Link]
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- 3. Heptadecane, 9-(2-cyclohexylethyl)- [webbook.nist.gov]
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